molecular formula C23H25N5O2 B2800086 2-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251617-32-9

2-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No. B2800086
CAS RN: 1251617-32-9
M. Wt: 403.486
InChI Key: MDPGDHSRNDOHIT-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a piperidine ring, and a 1,2,3-triazole ring, which are common structures in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzamide group, piperidine ring, and 1,2,3-triazole ring would all contribute to the overall structure and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Bioactivity Study and Metal Complexes

  • A study on the synthesis and bioactivity of new benzamides, including (N-(piperidin-1"-yl)(p-tolyl)methyl) benzamide, revealed their significant in vitro antibacterial activity against various bacterial strains. These compounds, particularly their copper complexes, showed improved activities compared to standard antibiotics against specific bacteria (Khatiwora et al., 2013).

Corrosion Inhibition

  • Research on 1,2,3-triazole derivatives, closely related to the target compound, demonstrated their effectiveness as corrosion inhibitors for mild steel in sulphuric acid solutions. These studies provided insights into the inhibitory mechanisms and potential industrial applications of these compounds (Elazhary et al., 2019).

Synthesis and Structural Analysis

  • A comprehensive study involving the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole demonstrated the intricate processes involved in creating such complex molecules. This research adds to the fundamental understanding of synthesizing related compounds (Zhang et al., 2019).

Novel Compound Synthesis

  • Research on the synthesis of various novel derivatives containing 1,2,3-triazole moieties, such as 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, contributes to the expansion of chemical libraries and potential applications in various fields (Abdelriheem et al., 2017).

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its synthesis. Additionally, the structure of this compound could potentially be modified to enhance its activity or alter its properties .

properties

IUPAC Name

2-methyl-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-16-7-9-19(10-8-16)28-15-21(25-26-28)23(30)27-13-11-18(12-14-27)24-22(29)20-6-4-3-5-17(20)2/h3-10,15,18H,11-14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPGDHSRNDOHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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